3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, followed by the introduction of the trifluorophenyl group and the methoxybenzoate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The trifluorophenyl group and benzoxazole ring are known to interact with specific enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is unique due to its specific combination of functional groups and structural features. The presence of the trifluorophenyl group, benzoxazole ring, and methoxybenzoate moiety imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C21H12F3NO4 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C21H12F3NO4/c1-27-17-5-3-2-4-14(17)21(26)28-12-6-7-13-18(10-12)29-25-20(13)11-8-15(22)19(24)16(23)9-11/h2-10H,1H3 |
InChI Key |
IJDRTTUETWSOIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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